molecular formula C11H9F3O3 B1405295 2-Methyl-4-(trifluoromethoxy)cinnamic acid CAS No. 1588508-08-0

2-Methyl-4-(trifluoromethoxy)cinnamic acid

Cat. No. B1405295
M. Wt: 246.18 g/mol
InChI Key: JYTHJDZEVRTJAK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(trifluoromethoxy)cinnamic acid” is a chemical compound with the CAS number 1588508-08-0 . It is used in laboratory chemicals . The chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard .


Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(trifluoromethoxy)cinnamic acid” is C10H7F3O3 . The molecular weight is 232.1560 .

Scientific Research Applications

  • Asymmetric Synthesis of Chiral Glycidic Acid Derivatives : A study by Imashiro & Seki (2004) developed an asymmetric synthesis of chiral glycidic acid derivatives using cinnamic acid esters. This synthesis is significant for producing intermediates like diltiazem hydrochloride, a key compound in pharmacology.

  • Novel Synthesis of Cinnamic Acids : Cinnamic acids were synthesized from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide in a study by Chiriac, Tanasă, & Onciu (2005). This method provides a new pathway for synthesizing cinnamic acids, essential in various chemical industries.

  • Preparation of 4-O-Methylglucuronoxylan Cinnamates : Research by Skalková & Csomorová (2016) focused on preparing cinnamoyl esters with antioxidant activities. These esters have applications in the food and cosmetic industries due to their low toxicity and antioxidant properties.

  • Synthesis for Cosmetic Industry : A study by Yadav & Chandalia (1999) developed a method to synthesize methyl, ethyl, and isopropyl esters of 4-methoxy cinnamic acid, used in the cosmetic industry.

  • Antioxidant and Anticancer Properties : The antioxidant and anticancer properties of cinnamic acids and derivatives were explored in several studies. For example, Pontiki et al. (2014) synthesized simple cinnamic acids and evaluated their biological activities, finding some compounds with potent antioxidant and LOX inhibitory activities.

  • Interaction with Bovine Serum Albumin : The interaction of cinnamic acid derivatives with bovine serum albumin was investigated by Nunes et al. (2017), providing insights into their therapeutic functions and applications in the food industry.

  • Deoxofluorination of Aromatic Acids : Research by Trofymchuk et al. (2020) focused on the synthesis of trifluoromethyl-substituted aromatic compounds via deoxofluorination of cinnamic acids. These compounds are crucial in medicinal chemistry and agrochemistry.

Safety And Hazards

“2-Methyl-4-(trifluoromethoxy)cinnamic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(E)-3-[2-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHJDZEVRTJAK-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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